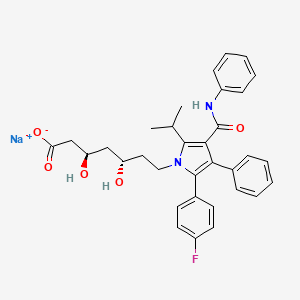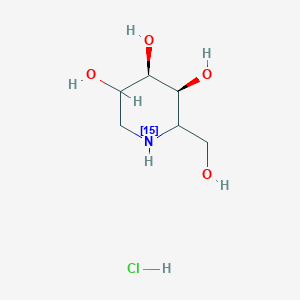
2,3,6-三-O-苯甲酰-4-脱氧-α-D-吡喃葡萄糖苷甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 6 are substituted with benzoyl groups, and the hydroxyl group at position 4 is removed. This compound is often utilized in synthetic organic chemistry due to its unique structural properties and reactivity .
科学研究应用
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in targeting carbohydrate-related pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
Target of Action
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is primarily used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate mimic. This allows researchers to investigate the binding preferences of these enzymes, which can provide insights into their function and potential roles in disease .
Biochemical Pathways
Given its use in studying glycoprotein biosynthesis, it is likely that it impacts the pathways involved in protein modification and trafficking .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is currently limited. It is known that the compound is a solid at room temperature and has a melting point of 150-153°c . It is soluble in chloroform, ethyl acetate, and methanol , which suggests that it could be well-absorbed in the body.
Result of Action
The primary result of the action of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is the generation of data on the substrate specificity of certain transferase enzymes . This information can be used to better understand the function of these enzymes and their role in disease.
Action Environment
The action of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be affected by the polarity of its environment . Additionally, its stability may be influenced by temperature, as it has a specific melting point .
生化分析
Biochemical Properties
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside plays a role in biochemical reactions, particularly as a substrate for certain transferase enzymes involved in glycoprotein biosynthesis . The nature of these interactions involves the transfer of functional groups from the compound to specific proteins, altering their structure and function .
Cellular Effects
It is known that the compound can influence cell function by interacting with various biomolecules within the cell . These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside involves its interaction with specific enzymes, particularly transferases involved in glycoprotein biosynthesis . The compound may bind to these enzymes, influencing their activity and leading to changes in the structure and function of target proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
The metabolic pathways involving Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside are not well-characterized. Given its role as a substrate for transferase enzymes, it is likely involved in the metabolism of glycoproteins .
Transport and Distribution
Given its biochemical properties, it is likely that it can freely diffuse across cell membranes .
Subcellular Localization
The subcellular localization of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is not well-characterized. Given its interactions with enzymes involved in glycoprotein biosynthesis, it is likely localized to the cytoplasm where these biochemical reactions occur .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups followed by selective deprotection and substitution reactions. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of alpha-D-glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.
Selective Deprotection: The protected glucopyranoside undergoes selective deprotection to remove specific benzoyl groups.
Substitution Reaction: The deprotected hydroxyl group at position 4 is substituted with a methyl group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of alpha-D-glucopyranoside are reacted with benzoyl chloride.
Automated Deprotection and Substitution: Automated systems are used for selective deprotection and substitution to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups.
相似化合物的比较
Similar Compounds
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside: Similar structure but with a chlorine atom at position 4.
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: Similar structure but with benzyl groups instead of benzoyl groups.
Uniqueness
Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the absence of a hydroxyl group at position 4. This structural uniqueness imparts distinct reactivity and interaction properties, making it valuable in specialized synthetic and research applications.
属性
IUPAC Name |
[(4S,5S,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-32-28-24(36-27(31)21-15-9-4-10-16-21)23(35-26(30)20-13-7-3-8-14-20)17-22(34-28)18-33-25(29)19-11-5-2-6-12-19/h2-16,22-24,28H,17-18H2,1H3/t22?,23-,24-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPVDZTZGGKAHL-CJDMLRBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H](CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/new.no-structure.jpg)
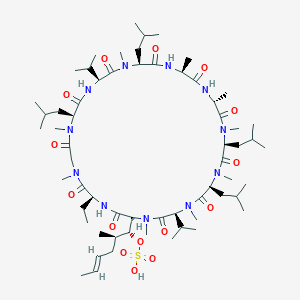

![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)
![ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate](/img/structure/B1141042.png)
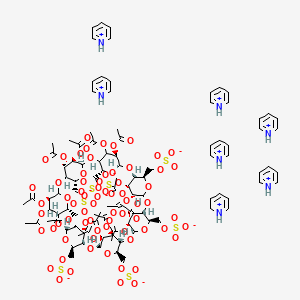
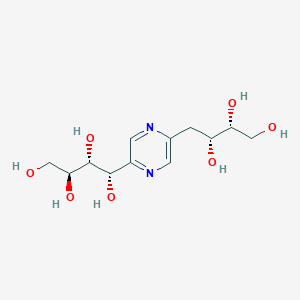

![[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B1141049.png)
